molecular formula C10H11FN2O3S B14909658 4-((2-Fluorophenyl)sulfonyl)piperazin-2-one

4-((2-Fluorophenyl)sulfonyl)piperazin-2-one

Cat. No.: B14909658
M. Wt: 258.27 g/mol
InChI Key: BEYJBLVRDLOBMA-UHFFFAOYSA-N
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Description

4-((2-Fluorophenyl)sulfonyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Fluorophenyl)sulfonyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and parallel solid-phase synthesis. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-((2-Fluorophenyl)sulfonyl)piperazin-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .

Scientific Research Applications

4-((2-Fluorophenyl)sulfonyl)piperazin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((2-Fluorophenyl)sulfonyl)piperazin-2-one involves its interaction with specific molecular targets. For example, it acts as an inhibitor of human equilibrative nucleoside transporters (ENTs), particularly ENT2. This inhibition affects the transport of nucleosides across cell membranes, which can influence various cellular processes, including nucleotide synthesis and adenosine regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-((2-Fluorophenyl)sulfonyl)piperazin-2-one include other piperazine derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which includes a fluorophenyl group attached to a sulfonyl piperazine ring.

Properties

Molecular Formula

C10H11FN2O3S

Molecular Weight

258.27 g/mol

IUPAC Name

4-(2-fluorophenyl)sulfonylpiperazin-2-one

InChI

InChI=1S/C10H11FN2O3S/c11-8-3-1-2-4-9(8)17(15,16)13-6-5-12-10(14)7-13/h1-4H,5-7H2,(H,12,14)

InChI Key

BEYJBLVRDLOBMA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)S(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

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